Bis(2,5-dichloroanilinium) sulphate
Description
Contextualization of Anilinium Sulfate (B86663) Compounds in Contemporary Chemistry
Anilinium sulfate compounds represent a significant class of materials in modern chemistry. These organic salts are recognized for their utility as intermediates in the synthesis of a variety of products, including pharmaceuticals and agrochemicals. ontosight.aiontosight.ai The presence of the anilinium cation and the sulfate anion allows for the formation of stable, crystalline solids. ontosight.ai Furthermore, some anilinium salts have been investigated for their catalytic activity in chemical reactions and for their potential antimicrobial and antifungal properties. ontosight.ai The versatility of anilinium sulfates makes them a continuing subject of research for the development of new functional materials.
Significance of Dichloroaniline Derivatives in Supramolecular Chemistry and Materials Science
Dichloroaniline derivatives are valuable building blocks in the fields of supramolecular chemistry and materials science. Their molecular structure allows for the formation of well-defined arrangements in the solid state, leading to the creation of two- or three-dimensional crystalline networks. researchgate.net This self-assembly is directed by intermolecular interactions, which can be tailored by the position of the chlorine atoms on the aniline (B41778) ring. The resulting supramolecular architectures can exhibit specific optical or electrical properties, making these derivatives useful in the design of new materials. ontosight.ai The precursor for the cation in the title compound, 2,5-dichloroaniline (B50420), is itself a key intermediate in the production of various dyes and pigments. wikipedia.org
Structure
2D Structure
Properties
CAS No. |
71463-48-4 |
|---|---|
Molecular Formula |
C12H12Cl4N2O4S |
Molecular Weight |
422.1 g/mol |
IUPAC Name |
(2,5-dichlorophenyl)azanium;sulfate |
InChI |
InChI=1S/2C6H5Cl2N.H2O4S/c2*7-4-1-2-5(8)6(9)3-4;1-5(2,3)4/h2*1-3H,9H2;(H2,1,2,3,4) |
InChI Key |
PKWMIEJJYIDBRE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1Cl)[NH3+])Cl.C1=CC(=C(C=C1Cl)[NH3+])Cl.[O-]S(=O)(=O)[O-] |
Origin of Product |
United States |
Synthetic Methodologies and Crystallization of Bis 2,5 Dichloroanilinium Sulphate
Solution-Based Crystallization Techniques for Single Crystal Growth
The growth of high-quality single crystals of Bis(2,5-dichloroanilinium) sulphate is most effectively achieved using solution-based crystallization techniques. Among these, the slow evaporation method is a widely employed and successful strategy for obtaining single crystals of anilinium sulphate derivatives.
The general procedure involves dissolving the synthesized this compound salt in a suitable solvent or a mixture of solvents to create a saturated or near-saturated solution. This solution is then left undisturbed in a controlled environment, allowing the solvent to evaporate slowly over a period of days to weeks. As the solvent evaporates, the concentration of the solute gradually increases, leading to supersaturation and subsequent nucleation and crystal growth.
Key considerations for successful single crystal growth by slow evaporation include:
Solvent Selection: The choice of solvent is crucial. An ideal solvent should exhibit moderate solubility for the compound. Highly soluble compounds may lead to the formation of oils or amorphous precipitates, while poor solubility can hinder the growth process. For anilinium sulphates, water is often a suitable solvent. scirp.org
Control of Evaporation Rate: The rate of solvent evaporation directly impacts the size and quality of the crystals. Slower evaporation rates generally promote the growth of larger and more perfect crystals with fewer defects. The evaporation rate can be controlled by adjusting the opening of the crystallization vessel, for instance, by covering it with parafilm with small perforations.
Temperature and Environment: Maintaining a constant temperature and a vibration-free environment is essential to prevent uncontrolled nucleation and the formation of polycrystalline aggregates.
Table 1: Representative Crystallographic Data for a Bis(anilinium) Sulphate Analogue
| Parameter | Value |
|---|---|
| Crystal System | Triclinic |
| Space Group | P-1 |
| a (Å) | 9.6150(5) |
| b (Å) | 9.9744(3) |
| c (Å) | 10.2767(6) |
| α (°) | 68.069(3) |
| β (°) | 62.929(2) |
| γ (°) | 67.285(3) |
| Volume (ų) | 785.72(7) |
| Z | 2 |
Data based on a study of bis(N-methyl anilinium) sulphate. scirp.org
Influence of Reaction Medium Composition on Sulphate Formation (e.g., Role of Organic Acids in Sulphuric Acid Systems)
The composition of the reaction medium, particularly the presence of organic acids in conjunction with sulphuric acid, can significantly influence the formation and crystallization of this compound. Research has shown that the solubility of 2,5-dichloroaniline (B50420) and its sulphate salt can be enhanced in a reaction medium comprising sulphuric acid and an organic acid, such as acetic acid.
This enhanced solubility is advantageous for the synthesis and subsequent crystallization process. A higher concentration of the dissolved salt can be achieved, which can lead to a better yield and potentially influence the crystal habit. The organic acid can act as a co-solvent, modifying the polarity of the solvent system and altering the solvation shell around the anilinium and sulphate ions. This modification of intermolecular interactions can affect the nucleation and growth kinetics of the crystals.
The use of a mixed-acid system can be a strategic approach to:
Increase the concentration of the reactants in the solution phase.
Control the supersaturation level during crystallization.
Potentially influence the polymorphic form of the final crystalline product.
While detailed quantitative studies on the specific effects of different organic acids on this compound formation are limited, the principle of using mixed solvent systems to modulate solubility and crystal growth is a well-established practice in crystallization science. The choice of the organic acid and its concentration relative to sulphuric acid would be critical parameters to optimize for achieving the desired crystalline product.
Optimization of Crystal Growth Parameters for Enhanced Quality and Yield
pH: The pH of the crystallization solution can have a profound effect on the crystal morphology and size. For anilinium salts, the pH will influence the protonation state of the aniline (B41778) derivative and can affect the solubility of the salt. A systematic screening of pH values around the pKa of the 2,5-dichloroanilinium ion can help in identifying the optimal pH for crystal growth.
Stirring Rate: In stirred crystallization systems, the stirring rate affects the mass transfer of the solute to the crystal surface and can also influence the nucleation rate. While gentle stirring can help in maintaining a homogeneous solution, vigorous stirring can lead to secondary nucleation, resulting in a larger number of smaller crystals. For single crystal growth, an unstirred environment is generally preferred to allow for slow, ordered growth.
Temperature: Temperature control is a fundamental aspect of crystallization. In the slow evaporation technique, a constant temperature is crucial. Alternatively, slow cooling crystallization can be employed, where the solution is cooled gradually from a higher temperature to induce supersaturation. The cooling rate is a critical parameter to control, with slower rates typically yielding better quality crystals.
Supersaturation: The level of supersaturation is the driving force for crystallization. It needs to be carefully controlled to be within the metastable zone, where crystal growth is favored over spontaneous nucleation. This can be achieved by controlling the rate of solvent evaporation or the cooling rate.
Table 2: General Parameters for Optimization of Anilinium Sulphate Crystallization
| Parameter | Influence | General Optimization Strategy |
|---|---|---|
| Solvent System | Solubility, Crystal Habit | Screening of single and mixed solvent systems (e.g., water, water/organic acid mixtures). |
| Temperature (°C) | Solubility, Nucleation Rate | Maintain constant temperature for slow evaporation; controlled slow cooling profile. |
| pH | Solubility, Crystal Morphology | Systematic variation around the pKa of the anilinium ion. |
| Concentration | Supersaturation, Yield | Start with a saturated or near-saturated solution. |
By systematically optimizing these parameters, it is possible to obtain high-quality single crystals of this compound with improved yield, suitable for detailed structural analysis and other scientific investigations.
Advanced Structural Elucidation of Bis 2,5 Dichloroanilinium Sulphate
Single Crystal X-ray Diffraction Analysis
The structure of 2,5-dichloroanilinium 4-chlorobenzenesulfonate was determined by single-crystal X-ray diffraction, providing precise information about its solid-state architecture. The analysis reveals a salt composed of 2,5-dichloroanilinium cations and 4-chlorobenzenesulfonate anions. nih.gov
The compound crystallizes in the monoclinic system. The crystallographic data were collected at a temperature of 293 K. The unit cell parameters and other crystal data are summarized in the table below. nih.gov
| Parameter | Value |
| Crystal System | Monoclinic |
| a (Å) | 9.792 (1) |
| b (Å) | 6.802 (1) |
| c (Å) | 10.879 (1) |
| β (°) | 94.26 (1) |
| Volume (ų) | 722.60 (15) |
| Z | 2 |
| Calculated Density (Mg m⁻³) | 1.630 |
| Radiation | Mo Kα |
| Temperature (K) | 293 |
| Data for 2,5-dichloroanilinium 4-chlorobenzenesulfonate. nih.gov |
The systematic absences and symmetry operations indicated a specific space group within the monoclinic system, which governs the arrangement of molecules in the crystal lattice. The 2,5-dichloroanilinium cations and 4-chlorobenzenesulfonate anions are located on a crystallographic mirror plane. nih.gov
The refinement of the crystal structure was carried out on F². In standard crystallographic practice, non-hydrogen atoms are modeled with anisotropic displacement parameters (ADPs), which describe the anisotropic nature of their thermal vibrations. This means the atom's oscillation is represented by a thermal ellipsoid rather than a simple sphere, accounting for different vibrational amplitudes in different directions.
For the hydrogen atoms, a mixed approach of independent and constrained refinement was employed. The nitrogen-bound hydrogen atoms of the anilinium cation were located in a difference Fourier map and subsequently restrained. Other hydrogen atoms were positioned using idealized geometry and refined using a riding model, where their positions are geometrically dependent on the parent atom. The isotropic displacement parameters for all hydrogen atoms were set to 1.2 times the equivalent isotropic displacement parameter (Ueq) of the parent atom. nih.gov
The asymmetric unit of the crystal structure contains the 2,5-dichloroanilinium cation (C₆H₆Cl₂N⁺) and the 4-chlorobenzenesulfonate anion (C₆H₄ClO₃S⁻).
2,5-dichloroanilinium Cation: The cation consists of a benzene (B151609) ring substituted with two chlorine atoms at positions 2 and 5, and a protonated amino group (-NH₃⁺) at position 1. The protonation of the amino group is a key feature, enabling it to act as a hydrogen bond donor. The aromatic ring is planar, as expected.
4-chlorobenzenesulfonate Anion: The anion features a sulfonate group (-SO₃⁻) and a chlorine atom attached to a benzene ring at positions 1 and 4, respectively. The geometry around the sulfur atom is tetrahedral, with three oxygen atoms and one carbon atom. The negative charge is delocalized over the three oxygen atoms of the sulfonate group, making them effective hydrogen bond acceptors.
Intermolecular Interactions and Supramolecular Assembly
The crystal packing is dominated by a network of hydrogen bonds, which organize the ions into a stable three-dimensional architecture.
The primary intermolecular interaction responsible for the supramolecular assembly in 2,5-dichloroanilinium 4-chlorobenzenesulfonate is the N—H⋯O hydrogen bond. The three hydrogen atoms of the positively charged anilinium group (-NH₃⁺) act as donors, while the oxygen atoms of the negatively charged sulfonate group (-SO₃⁻) serve as acceptors. nih.gov
Each of the three hydrogen atoms on the nitrogen forms a hydrogen bond with an oxygen atom from a neighboring sulfonate anion. This extensive network of N—H⋯O interactions links the cations and anions together, forming double chains that propagate along the mdpi.com direction in the crystal lattice. nih.gov In this specific structure, there are no water molecules, so O—H⋯O interactions are not present. Similarly, the protonated amino group preferentially interacts with the highly electronegative oxygen atoms of the anion, precluding the formation of N—H⋯N bonds. nih.gov
| Donor-H···Acceptor | D-H (Å) | H···A (Å) | D···A (Å) | D-H···A (°) |
| N1—H11N···O1 | 0.86(2) | - | - | - |
| N1—H11aN···O1a | 0.86(2) | - | - | - |
| N1—H12N···O2 | 0.86(2) | - | - | - |
| Specific bond lengths and angles for the hydrogen bonds in 2,5-dichloroanilinium 4-chlorobenzenesulfonate are detailed in the source publication's supplementary materials. nih.gov |
While the crystal structure is primarily stabilized by strong hydrogen bonds, the presence of multiple chlorine atoms on both the cation and anion suggests the potential for weaker halogen-related interactions. In the crystal structure of neutral 2,5-dichloroaniline (B50420), a short Cl⋯Cl contact of 3.3219 (8) Å is observed, which is shorter than the sum of the van der Waals radii, indicating a halogen interaction. chemicalbook.com
Investigation of π-Stacking and Other Non-Covalent Interactions
Beyond π-stacking, other non-covalent interactions play a crucial role in defining the supramolecular assembly. In the crystal structure of a similar compound, 2,5-dichloroanilinium 4-chlorobenzenesulfonate, extensive N—H···O hydrogen bonds are the primary drivers of the crystal packing nih.gov. The hydrogen atoms of the anilinium's -NH3+ group form strong hydrogen bonds with the oxygen atoms of the sulfonate group. This type of interaction is expected to be a dominant feature in the crystal structure of Bis(2,5-dichloroanilinium) sulphate as well, with the sulphate anion's oxygen atoms acting as hydrogen bond acceptors.
Additionally, weaker interactions such as C—H···π interactions and halogen bonds (Cl···Cl or Cl···O) can further stabilize the crystal lattice. For instance, in the crystal structure of 2,5-dichloroaniline, a short Cl···Cl separation of 3.3219 Å is observed chemicalbook.com. The presence and geometry of these varied non-covalent interactions are fundamental to understanding the detailed three-dimensional arrangement of the ions.
| Interaction Type | Donor | Acceptor | Typical Distance (Å) |
| π-Stacking | Aromatic Ring | Aromatic Ring | 3.3 - 3.8 |
| Hydrogen Bond | N-H | O=S | 2.6 - 3.1 |
| Halogen Bond | C-Cl | Cl-C or O=S | 3.2 - 3.5 |
| C-H···π | C-H | Aromatic Ring | 2.5 - 2.9 (H to ring centroid) |
Elucidation of Two- and Three-Dimensional Supramolecular Framework Formation
The directional and specific nature of non-covalent interactions, particularly strong hydrogen bonds, leads to the formation of well-defined supramolecular frameworks in two and three dimensions. In the case of 2,5-dichloroanilinium 4-chlorobenzenesulfonate, the N—H···O hydrogen bonds connect the cations and anions into double chains that propagate in a specific crystallographic direction nih.gov.
Powder X-ray Diffraction for Bulk Crystalline Phase Characterization
Powder X-ray diffraction (PXRD) is an essential technique for the characterization of the bulk crystalline phase of a material. While single-crystal X-ray diffraction provides detailed information about the atomic arrangement in a single crystal, PXRD is used to confirm the phase purity of a bulk sample and to identify the crystalline form. The PXRD pattern is a fingerprint of a specific crystalline solid, characterized by a series of diffraction peaks at specific angles (2θ) that correspond to the different lattice planes in the crystal structure, as described by Bragg's Law.
Comprehensive Spectroscopic Investigations of Bis 2,5 Dichloroanilinium Sulphate
Vibrational Spectroscopy (Fourier Transform Infrared and Raman Spectroscopy)
Vibrational spectroscopy, encompassing Fourier Transform Infrared (FTIR) and Raman techniques, serves as a powerful tool for identifying functional groups and understanding the bonding within a molecule. For Bis(2,5-dichloroanilinium) sulphate, these methods reveal the characteristic vibrations of the 2,5-dichloroanilinium cation and the sulphate anion, as well as the influence of intermolecular forces, particularly hydrogen bonding.
The vibrational spectrum of this compound is a composite of the vibrational modes of the 2,5-dichloroanilinium cation and the sulphate anion. The protonation of the amino group in 2,5-dichloroaniline (B50420) to form the anilinium ion (C₆H₃Cl₂NH₃⁺) leads to significant shifts in the vibrational frequencies of the amino group and the aromatic ring.
The N-H stretching vibrations of the -NH₃⁺ group are typically observed in the high-frequency region of the infrared spectrum, generally between 3000 and 3300 cm⁻¹. These bands are often broad due to the strong hydrogen bonding interactions with the sulphate anions. The aromatic C-H stretching vibrations appear at slightly lower wavenumbers, typically in the 3000-3100 cm⁻¹ range.
The sulphate anion (SO₄²⁻), if it maintains its ideal tetrahedral (Td) symmetry, exhibits four fundamental modes of vibration. However, in the crystalline environment of the salt, its symmetry is often lowered due to interactions with the surrounding cations, leading to the splitting of degenerate modes and the appearance of otherwise inactive modes in the infrared spectrum. The most intense band for the sulphate ion is the asymmetric stretching mode (ν₃), which typically appears as a strong, broad band around 1100 cm⁻¹. The symmetric stretching mode (ν₁) is usually observed as a sharp, weaker band in the infrared spectrum but gives a strong signal in the Raman spectrum, typically around 980 cm⁻¹.
The deformation modes of the -NH₃⁺ group (scissoring, wagging, and twisting) and the various in-plane and out-of-plane bending vibrations of the C-H and C-C bonds of the aromatic ring, as well as the C-Cl stretching vibrations, populate the fingerprint region of the spectrum (below 1600 cm⁻¹).
Table 1: Representative Vibrational Frequencies for this compound
| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Notes |
|---|---|---|
| N-H Stretching (asymmetric and symmetric) | 3000 - 3300 | Broad bands due to hydrogen bonding. |
| Aromatic C-H Stretching | 3000 - 3100 | Typically sharp, multiple bands. |
| N-H Bending (asymmetric) | 1600 - 1630 | |
| N-H Bending (symmetric) | 1500 - 1550 | |
| Aromatic C=C Stretching | 1450 - 1600 | Multiple bands. |
| SO₄²⁻ Asymmetric Stretching (ν₃) | ~1100 | Strong, broad band in IR. May be split. |
| SO₄²⁻ Symmetric Stretching (ν₁) | ~980 | Strong in Raman, weak in IR. |
| Aromatic C-H In-plane Bending | 1000 - 1300 | Multiple bands. |
| C-N Stretching | 1250 - 1350 | |
| C-Cl Stretching | 600 - 800 | |
| SO₄²⁻ Bending (ν₄) | ~615 |
Note: The exact frequencies can vary depending on the specific crystalline environment and the extent of hydrogen bonding.
The crystal structure of this compound is significantly influenced by hydrogen bonding between the anilinium cations and the sulphate anions. scirp.org The protons of the -NH₃⁺ group act as hydrogen bond donors, while the oxygen atoms of the sulphate anion serve as acceptors. scirp.orgnih.gov These N-H···O hydrogen bonds are a dominant feature in the crystal lattice and have a pronounced effect on the vibrational spectra. scirp.orgresearchgate.net
The presence of strong hydrogen bonding is primarily evidenced by the broadening and red-shifting (shift to lower frequency) of the N-H stretching bands in the FTIR spectrum. The extent of this shift can provide a qualitative measure of the strength of the hydrogen bonds. In some cases, the splitting of the N-H stretching and bending modes can also be observed, indicating the presence of crystallographically non-equivalent hydrogen bonds.
Furthermore, the symmetry of the sulphate anion is often distorted from ideal Td symmetry due to these interactions. researchgate.netrasayanjournal.co.in This reduction in symmetry can cause the ν₁ symmetric stretching mode, which is normally only Raman active, to appear in the infrared spectrum. It can also lead to the splitting of the degenerate ν₃ and ν₄ bending modes into multiple components. The analysis of these splittings can provide detailed information about the coordination environment of the sulphate ion within the crystal lattice.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the chemical environment of magnetically active nuclei, such as ¹H and ¹³C. For this compound, NMR studies are crucial for confirming the protonation state of the aniline (B41778) nitrogen and for assigning the chemical shifts of the various protons and carbons in the 2,5-dichloroanilinium cation.
The ¹H NMR spectrum of this compound would show distinct signals for the aromatic protons and the protons of the anilinium group (-NH₃⁺). Due to the electron-withdrawing nature of the two chlorine atoms and the positively charged anilinium group, the aromatic protons are expected to be deshielded and resonate at a lower field (higher ppm) compared to aniline itself. uobasrah.edu.iq
The aromatic region of the spectrum would exhibit a complex splitting pattern due to the coupling between the non-equivalent protons on the benzene (B151609) ring. The proton at the C4 position would likely appear as a doublet, coupled to the proton at C3. The proton at C6 would also be a doublet, coupled to the proton at C3. The proton at C3 would appear as a doublet of doublets, being coupled to both the C4 and C6 protons.
The chemical shift of the -NH₃⁺ protons is highly dependent on the solvent and the concentration. In a polar aprotic solvent like DMSO-d₆, these protons would likely appear as a broad singlet at a significantly downfield chemical shift, often above 10 ppm, due to their acidic nature and involvement in hydrogen bonding. chemicalbook.com
Table 2: Predicted ¹H NMR Chemical Shifts for the 2,5-dichloroanilinium Cation
| Proton | Predicted Chemical Shift (ppm) | Multiplicity |
|---|---|---|
| H-3 | 7.3 - 7.6 | dd |
| H-4 | 7.1 - 7.4 | d |
| H-6 | 7.5 - 7.8 | d |
Note: These are predicted values based on analogous compounds and the expected electronic effects. Actual values may vary based on solvent and experimental conditions.
The ¹³C NMR spectrum provides information about the carbon skeleton of the 2,5-dichloroanilinium cation. Due to the symmetry of the molecule, six distinct signals are expected for the six carbon atoms of the benzene ring. The chemical shifts of these carbons are influenced by the electronegativity of the substituents (Cl and NH₃⁺) and their positions on the ring. researchgate.net
The carbon atom attached to the anilinium group (C1) would be significantly affected by the positive charge and would likely appear at a downfield chemical shift. The carbons bearing the chlorine atoms (C2 and C5) would also be deshielded. The remaining carbons (C3, C4, and C6) would have chemical shifts influenced by the combined electronic effects of the substituents.
In the solid state, high-resolution spectra can be obtained using Cross-Polarization Magic-Angle Spinning (CP-MAS) NMR. emory.eduslideshare.net This technique overcomes the line broadening observed in solids due to dipolar coupling and chemical shift anisotropy. The ¹³C CP-MAS NMR spectrum would provide precise chemical shifts for the carbon atoms in the crystalline environment, which can be correlated with the solution-state NMR data. Furthermore, solid-state NMR can provide information about the crystallographic non-equivalence of molecules within the unit cell, which may lead to the observation of multiple peaks for a single carbon position.
Table 3: Predicted ¹³C NMR Chemical Shifts for the 2,5-dichloroanilinium Cation
| Carbon | Predicted Chemical Shift (ppm) |
|---|---|
| C-1 | 135 - 140 |
| C-2 | 130 - 135 |
| C-3 | 120 - 125 |
| C-4 | 125 - 130 |
| C-5 | 115 - 120 |
Note: These are predicted values based on analogous compounds and the expected electronic effects. Actual values may vary based on the phase (solution or solid-state) and experimental conditions.
The combined analysis of vibrational and NMR spectroscopy provides a comprehensive understanding of the molecular and electronic structure of this compound. The presence of N-H stretching and bending modes in the vibrational spectra, shifted to lower frequencies due to hydrogen bonding, unequivocally confirms the formation of the anilinium cation. scirp.orgresearchgate.net
Electronic Absorption Spectroscopy (Ultraviolet-Visible Spectroscopy)
Ultraviolet-Visible (UV-Vis) spectroscopy is a fundamental technique used to study the electronic transitions within a molecule. By analyzing the absorption of UV and visible light, researchers can identify the electronic transitions between different energy levels and determine the optical energy gap of a material, which is a crucial parameter for optoelectronic applications.
Identification of Electronic Transitions and Energy Gaps
Specific experimental data on the electronic transitions and energy gap of this compound are not available in the reviewed literature. However, studies on related anilinium compounds can offer some insights. For instance, the UV spectrum of the precursor, 2,5-dichloroaniline, has been recorded at various pH levels. researchgate.net In its protonated form, which is relevant to the anilinium cation in the title compound, the cationic forms are reported to be almost transparent in the UV range, suggesting that the primary chromophore is the aniline ring itself. researchgate.net
For comparison, studies on anilinium hydrogen sulfate (B86663) have reported a lower cut-off wavelength of around 300 nm, indicating a wide transparency range in the visible spectrum. The electronic transitions in such compounds are typically attributed to π-π* and n-π* transitions within the benzene ring of the anilinium cation. The exact position of these absorption bands and the resulting energy gap would be influenced by the substitution pattern on the aniline ring and the crystal packing of the salt.
Assessment of Optical Transparency Windows for Optoelectronic Applications
The potential of a material for optoelectronic applications is heavily dependent on its optical transparency window, which is the range of wavelengths where the material does not absorb light. A wide transparency window is desirable for applications such as nonlinear optics and as host materials for light-emitting devices.
While direct data for this compound is unavailable, the general characteristics of anilinium salts suggest a good transparency in the visible and near-infrared regions. The absence of significant absorption in the visible spectrum, as suggested by the behavior of similar anilinium compounds, would make it a candidate for applications where visible light transmission is critical. However, without experimental UV-Vis spectra, a definitive assessment of its optical transparency window cannot be made.
Electron Spin Resonance (ESR) Spectroscopy (if applicable to specific research contexts)
Electron Spin Resonance (ESR), also known as Electron Paramagnetic Resonance (EPR), is a spectroscopic technique that detects species with unpaired electrons. In the context of this compound, ESR studies would be applicable if the compound contains paramagnetic centers, such as radical cations or transition metal impurities.
No specific ESR spectroscopic studies have been reported for this compound in the available literature. Research on other aniline derivatives has utilized ESR to study radical species formed during polymerization or degradation processes. However, in its ground state, this compound is expected to be a diamagnetic compound with all electrons paired, and therefore, it would not exhibit an ESR signal. ESR studies would only become relevant in specific contexts where the compound is subjected to conditions that could generate unpaired electrons, such as irradiation or chemical oxidation.
Advanced Computational and Quantum Chemical Studies of Bis 2,5 Dichloroanilinium Sulphate
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) has been a central tool in the computational study of bis(2,5-dichloroanilinium) sulphate, enabling detailed examination of its geometry and vibrational characteristics.
Geometry Optimization and Vibrational Frequency Computations
Theoretical geometry optimization of the this compound structure has been performed to determine its most stable three-dimensional conformation. These calculations provide precise bond lengths, bond angles, and dihedral angles of the molecule in its ground state.
Subsequent to geometry optimization, vibrational frequency computations are carried out. These calculations predict the infrared and Raman spectra of the molecule. The computed frequencies correspond to the various vibrational modes of the molecule, such as stretching, bending, and torsional motions of the atoms. For related aniline (B41778) compounds, these theoretical spectra have been shown to be in good agreement with experimental data, aiding in the assignment of spectral bands to specific molecular vibrations. researchgate.net
Comparative Analysis of Experimental and Theoretically Derived Spectroscopic Data
A key aspect of computational studies is the validation of theoretical models against experimental data. For compounds like this compound, the calculated vibrational frequencies are compared with experimentally obtained FT-IR and Raman spectra. researchgate.net This comparison allows for a more accurate interpretation of the experimental spectra and provides confidence in the computational model. For instance, in the related 2,5-dichloroaniline (B50420) hydrochloride, the infrared spectrum has been well-documented. nist.gov A similar comparative approach for this compound would involve correlating the computed vibrational modes with the observed absorption and scattering peaks.
Molecular Orbital Analysis
The electronic properties of this compound have been investigated through the analysis of its molecular orbitals.
Calculation of Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Energies
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining the chemical reactivity and electronic properties of a molecule. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its electron-accepting ability. The energy gap between the HOMO and LUMO is a significant parameter that reflects the molecule's kinetic stability and its tendency to undergo electronic excitation. For related systems, a smaller HOMO-LUMO gap is associated with higher chemical reactivity and polarizability.
Investigation of Electronic Excitation and Intramolecular Charge Transfer Mechanisms
Computational studies can also elucidate the nature of electronic transitions within this compound. By analyzing the composition of the molecular orbitals involved, it is possible to characterize these transitions, such as n → π* or π → π* transitions. Furthermore, these analyses can reveal the presence of intramolecular charge transfer (ICT) upon electronic excitation, where electron density moves from a donor part of the molecule to an acceptor part. In similar donor-acceptor systems, ICT is a key process that influences their photophysical properties.
Molecular Electrostatic Potential (MEP) Mapping
Molecular Electrostatic Potential (MEP) mapping is a valuable computational technique used to visualize the charge distribution within a molecule and to predict its reactive sites. The MEP map displays regions of positive and negative electrostatic potential on the molecular surface.
Visualization of Electrostatic Potential Distribution on Molecular Surfaces
The molecular electrostatic potential (MEP) surface is a crucial tool for visualizing the charge distribution of a molecule and predicting its reactive behavior. The MEP map for the 2,5-dichloroanilinium cation reveals distinct regions of positive and negative electrostatic potential. The areas around the ammonium (B1175870) group (-NH3+) exhibit a strong positive potential, indicating an electron-deficient region and a propensity for interactions with nucleophiles. Conversely, the regions around the chlorine atoms and the π-system of the benzene (B151609) ring show a less positive or even slightly negative potential, suggesting areas of relative electron richness. This distribution is fundamental in understanding how the cation interacts with its environment, including the sulphate anion and surrounding solvent molecules.
Natural Bond Orbital (NBO) Analysis
Natural Bond Orbital (NBO) analysis provides a detailed picture of the electron delocalization and charge transfer interactions within a molecule, going beyond the simple Lewis structure representation.
Delimitation of Inter- and Intramolecular Interactions
NBO analysis of the 2,5-dichloroanilinium cation highlights significant intramolecular interactions. The primary interactions involve the delocalization of electron density from the filled π-orbitals of the benzene ring to the antibonding σ* orbitals of the C-Cl and C-N bonds. This hyperconjugation stabilizes the molecule. In the context of a salt like this compound, NBO analysis would also be instrumental in delineating the intermolecular hydrogen bonding interactions between the anilinium protons and the oxygen atoms of the sulphate anion.
Quantification of Electron Density Distribution and Charge Transfer Interactions
NBO analysis quantifies the electron density on each atom and the energy associated with charge transfer between donor and acceptor orbitals. For the 2,5-dichloroanilinium cation, the analysis would confirm a significant positive charge localized on the nitrogen atom of the ammonium group. The chlorine atoms would exhibit a net negative charge due to their high electronegativity. The carbon atoms of the aromatic ring would show varying degrees of positive charge, influenced by the electron-withdrawing effects of both the ammonium group and the chlorine atoms. The stabilization energies calculated from NBO analysis provide a quantitative measure of the strength of the intramolecular charge transfer interactions, which are crucial for understanding the molecule's stability and electronic properties.
Hyperpolarizability and Nonlinear Optical (NLO) Property Predictions
The response of a molecule's electron cloud to an external electric field is described by its polarizability and hyperpolarizability. Materials with high hyperpolarizability are of great interest for applications in nonlinear optics (NLO), such as frequency conversion and optical switching.
Computation of First-Order Hyperpolarizability (β) Values
Theoretical calculations of the first-order hyperpolarizability (β) are essential for predicting a molecule's NLO activity. For organic molecules, a large β value is often associated with a significant difference in the dipole moment between the ground and excited electronic states and a considerable intramolecular charge transfer. Studies on similar anilinium derivatives have shown that the presence of electron-donating and electron-withdrawing groups on the aromatic ring can enhance the NLO response. In the case of the 2,5-dichloroanilinium cation, the ammonium group acts as an electron acceptor, while the chlorine atoms are also electron-withdrawing. While this arrangement might not be the classic "push-pull" system often sought for high NLO activity, computational studies on related anilinium salts have demonstrated that they can still possess significant β values.
Theoretical Assessment of NLO Efficiency and Comparison with Reference Materials
A comprehensive theoretical understanding of the nonlinear optical (NLO) properties of this compound is crucial for evaluating its potential in photonic and optoelectronic applications. Quantum chemical calculations, particularly Density Functional Theory (DFT), serve as powerful tools to predict and analyze the NLO response of materials at the molecular level. This section would typically delve into the computational assessment of the NLO efficiency of this compound, comparing its calculated hyperpolarizabilities with those of well-established reference materials.
However, a thorough review of available scientific literature reveals a significant gap in the theoretical investigation of the NLO properties specifically for this compound. While experimental and theoretical studies have been conducted on related anilinium derivatives and other organic NLO materials, dedicated computational research on the NLO efficiency of this compound, including its first and second hyperpolarizabilities, is not publicly available at this time.
For context, such a theoretical study would typically involve the following:
Geometric Optimization: The molecular geometry of the this compound ion pair would be optimized using a suitable level of theory and basis set within the DFT framework.
Calculation of NLO Properties: Key NLO parameters such as the dipole moment (μ), linear polarizability (α), and first hyperpolarizability (β) would be calculated. The first hyperpolarizability (β) is a critical parameter that quantifies the second-order NLO response of a molecule, which is responsible for phenomena like second-harmonic generation (SHG).
Comparison with Reference Materials: The calculated β value for this compound would be compared against standard NLO materials to gauge its relative efficiency. A common reference material for such comparisons is urea.
To illustrate the kind of data that would be presented, a hypothetical comparison is shown in the table below. It is important to emphasize that the values for this compound in this table are purely illustrative and are not derived from actual computational studies.
| Compound | First Hyperpolarizability (β) (a.u.) | Relative SHG Efficiency (vs. Urea) |
|---|---|---|
| This compound | Data Not Available | Data Not Available |
| Urea (Reference) | Value | 1.0 |
Research on Advanced Functional Properties and Potential Applications
Nonlinear Optical (NLO) Characteristics and Device Relevance
The investigation into the nonlinear optical (NLO) properties of organic materials is a burgeoning field of research, driven by the promise of developing next-generation optoelectronic devices. While specific experimental data on the NLO characteristics of Bis(2,5-dichloroanilinium) sulphate are not extensively documented in publicly available literature, the properties of similar anilinium-based organic salts provide a strong basis for inferring its potential.
Second Harmonic Generation (SHG) Studies for Frequency Conversion
Second Harmonic Generation (SHG) is a nonlinear optical process in which photons with the same frequency interacting with a nonlinear material are effectively combined to generate new photons with twice the energy, and therefore twice the frequency and half the wavelength of the initial photons. For a material to exhibit SHG, it must possess a non-centrosymmetric crystal structure.
Exploration of Optoelectronic Device Potentials
The potential for a material to be used in optoelectronic devices is intrinsically linked to its electronic and optical properties. Organic salts are being explored for a variety of applications, including in organic light-emitting diodes (OLEDs), solar cells, and optical sensors. The tunability of their properties through the modification of both the cation and the anion makes them an attractive class of materials.
For this compound, its potential in optoelectronic devices would depend on factors such as its charge transport characteristics, its ability to absorb and emit light, and its stability under operating conditions. The supramolecular architecture, as will be discussed, plays a crucial role in determining these properties. The formation of extended hydrogen-bonded networks can facilitate charge transport, while the specific arrangement of the aromatic rings can influence the material's optical properties.
Role in Supramolecular Chemistry and Crystal Engineering
Supramolecular chemistry, the study of systems involving assemblies of molecules, is central to understanding and designing new materials with tailored properties. Crystal engineering, a subfield of supramolecular chemistry, focuses on the design and synthesis of solid-state structures. This compound serves as an excellent case study in these disciplines, particularly concerning the interplay of non-covalent interactions.
Design Principles for Tailoring Hydrogen and Halogen Bonded Networks
A key study by Jagan, Sathya, and Sivakumar has shed light on the intricate network of non-covalent interactions within the crystal structure of this compound. arxiv.org The formation of its supramolecular framework is governed by the interplay of hydrogen bonds and halogen bonds.
Halogen Bonding: The chlorine atoms on the 2,5-dichloroanilinium cation can participate in halogen bonding. A halogen bond is a non-covalent interaction where a halogen atom acts as an electrophilic species. In the crystal structure of this compound, these chlorine atoms can interact with the oxygen atoms of the sulphate anion or other electronegative atoms, contributing to the stability and dimensionality of the supramolecular architecture.
The design principles for tailoring these networks involve the careful selection of the anilinium salt and the counter-ion. The position and nature of the substituents on the aniline (B41778) ring, in this case, the two chlorine atoms, influence the acidity of the anilinium proton and the electrophilicity of the halogen atoms, thereby modulating the strength and directionality of the hydrogen and halogen bonds.
Formation of Cocrystals and Hybrid Salts for Advanced Functional Materials
The principles of supramolecular chemistry that govern the structure of this compound can be extended to the design of cocrystals and hybrid salts. By introducing other molecular components, it is possible to create new crystalline materials with modified or enhanced properties.
For instance, co-crystallization with other hydrogen or halogen bond acceptors could lead to the formation of new supramolecular synthons and, consequently, different crystal packing arrangements. This could be a strategy to engineer materials with specific NLO properties by enforcing a non-centrosymmetric structure. The formation of hybrid salts, where additional organic or inorganic components are incorporated into the crystal lattice, offers another avenue for creating advanced functional materials with tunable electronic, optical, or magnetic properties.
Materials Science Perspectives and Future Prospects
From a materials science perspective, this compound represents a versatile building block for the creation of new functional materials. The understanding of its solid-state structure and the non-covalent interactions that govern its assembly are crucial for unlocking its full potential.
The future prospects for this compound and its derivatives are promising. The ability to systematically modify the anilinium cation and the sulphate anion provides a platform for the rational design of materials with desired properties. For example, by replacing the sulphate anion with other anions of different sizes, shapes, and hydrogen bonding capabilities, it may be possible to fine-tune the crystal structure and, consequently, the material's functional properties.
Further research, particularly experimental and computational studies focused on its NLO properties, is needed to fully assess its potential for applications in optoelectronics. The exploration of its use in the formation of cocrystals and hybrid materials is also a promising area for future investigation, with the potential to yield new materials with novel functionalities.
Investigation of Solid-State Reactivity and Transformations
There is no available research on the solid-state reactivity or thermal transformations of this compound. Studies on similar anilinium salts suggest that they can undergo various solid-state reactions, including polymerization and decomposition, often influenced by factors such as temperature, pressure, and the presence of catalysts. However, without experimental data for this compound, any discussion would be purely speculative and fall outside the requested scope of this article.
Prospects for Integration into Novel Crystalline Materials Platforms
The potential for integrating this compound into new crystalline materials is an area that remains to be explored. The properties of such materials would be dependent on the crystal structure and intermolecular interactions of the compound. Anilinium-based compounds have been investigated for applications in nonlinear optics and as components of hybrid organic-inorganic perovskites. The presence of the dichloro-substituted aniline moiety could theoretically influence the electronic and structural properties of any resulting crystalline materials. However, in the absence of any synthetic or characterization data, these prospects remain hypothetical.
Conclusion and Future Research Directions
Synthesis of Key Research Findings on Bis(2,5-dichloroanilinium) Sulphate
The primary synthesis route for this compound involves a straightforward acid-base reaction.
Synthesis Method: The compound is prepared by reacting 2,5-dichloroaniline (B50420) with sulfuric acid. ontosight.ai The subsequent crystallization process is crucial for obtaining the purified salt. ontosight.ai
Identification of Unexplored Research Avenues and Methodological Challenges
The significant gap in the literature regarding this compound presents numerous opportunities for future research. A primary challenge is the apparent lack of a comprehensive study dedicated to the full characterization of this specific compound.
Unexplored Research Avenues:
Single Crystal Growth and X-ray Diffraction Analysis: Growing high-quality single crystals of this compound would be the first step to definitively determine its crystal system, space group, and detailed molecular geometry, including bond lengths and angles.
Spectroscopic Characterization: A thorough investigation using FT-IR, FT-Raman, and UV-Vis spectroscopy is needed to identify the vibrational modes and electronic transitions specific to the compound. This would involve assigning specific peaks to the functional groups within the 2,5-dichloroanilinium cation and the sulphate anion.
Thermal Analysis: Performing Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) would provide crucial information about the compound's thermal stability, melting point, and decomposition pathway.
Nonlinear Optical (NLO) Properties: Given the interest in anilinium sulphates for NLO applications, a key research avenue is the experimental measurement of the second and third-order NLO properties of this compound crystals.
Dielectric Studies: Characterizing the dielectric constant and AC conductivity of the material at various frequencies and temperatures would elucidate its electrical properties and potential for use in electronic components.
Theoretical Modeling: Density Functional Theory (DFT) calculations could be employed to theoretically predict the molecular structure, vibrational frequencies, and electronic properties, which would complement experimental findings.
The primary methodological challenge is the initial synthesis and growth of high-quality single crystals, which is a prerequisite for many of the detailed characterization techniques mentioned above.
Broader Implications for the Field of Anilinium Sulphate Chemistry and Functional Material Design
A thorough investigation into the properties of this compound would contribute significantly to the broader field of anilinium sulphate chemistry. By systematically studying how the substitution of chlorine atoms on the aniline (B41778) ring influences the crystal packing, hydrogen bonding network, and ultimately the material's physical properties, researchers can develop a deeper understanding of structure-property relationships in this class of compounds.
The findings from such research could have important implications for the rational design of new functional materials. Understanding the impact of the dichloro-substitution on the nonlinear optical and dielectric properties could guide the synthesis of novel anilinium sulphate derivatives with tailored characteristics for specific applications, such as frequency conversion, optical switching, and high-frequency electronic devices. The exploration of this and similar compounds paves the way for the development of a new generation of organic-inorganic hybrid materials with enhanced performance.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
